molecular formula C14H12N2O4 B3939408 N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide

Cat. No.: B3939408
M. Wt: 272.26 g/mol
InChI Key: OMESAAINUZGONG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to alterations in cellular processes. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-nitrophenyl)formamide
  • N-(2-hydroxy-5-nitrosophenyl)acetamide
  • N-(2-hydroxy-3-nitrophenyl)acetamide

Uniqueness

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a hydroxy and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and bioactivity compared to its analogs.

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMESAAINUZGONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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